2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Catalog No.
S8553628
CAS No.
62128-61-4
M.F
C4H5N5O2
M. Wt
155.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

CAS Number

62128-61-4

Product Name

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

IUPAC Name

2,4-diamino-5-nitroso-1H-pyrimidin-6-one

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

InChI

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)

InChI Key

HVMRLFSFHWCUCG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N=O

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS: 62128-61-4) is a stable, crystalline heterocyclic compound primarily utilized as a high-purity precursor for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine (TAHP). The targeted reduction of its 5-nitroso group provides a reliable route to TAHP, a critical building block for a wide range of biologically active molecules, including purine analogs like guanine and xanthine, as well as various pteridine derivatives. Its established role as a stable intermediate makes it a central material in multi-step syntheses where the purity and reactivity of the resulting triaminopyrimidine are paramount.

Choosing a precursor for 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a critical procurement decision with direct consequences for process efficiency and final product quality. Substituting this 5-nitroso compound with the corresponding 5-nitro analog necessitates harsher reduction conditions, which can compromise sensitive functional groups and increase energy costs. Alternatively, procuring the final amine product (TAHP) directly, often as its sulfate salt, introduces significant handling and stability challenges. TAHP is susceptible to aerial oxidation, leading to impurity formation and reduced reactivity over time. Procuring the stable 5-nitroso precursor allows for the on-demand, in-situ generation of fresh, highly pure TAHP, ensuring maximum efficacy in subsequent reactions.

Superior Electrochemical Reducibility for Milder Synthesis Conditions

The 5-nitroso group of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is significantly easier to reduce than the 5-nitro group of its close analog, 2,4-diamino-6-hydroxy-5-nitropyrimidine. Electrochemical studies show the peak reduction potential of the nitroso group occurs at -0.42 V (vs. Ag/AgCl), a value 260 mV less negative than the -0.68 V required for the nitro analog under identical conditions.

Evidence DimensionPeak Reduction Potential (Ep) vs. Ag/AgCl
Target Compound Data-0.42 V
Comparator Or Baseline2,4-diamino-6-hydroxy-5-nitropyrimidine: -0.68 V
Quantified Difference260 mV more facile reduction
ConditionsCyclic voltammetry at a glassy carbon electrode, pH 7.0.

This enables the use of milder, more selective, and more energy-efficient reduction methods, which is critical for preserving other sensitive functional groups and lowering manufacturing costs.

Demonstrated High-Yield Conversion to the Key TAHP Intermediate

This compound serves as a reliable precursor for 2,4,5-triamino-6-hydroxypyrimidine (TAHP), with established chemical reduction methods affording high yields. For example, electrochemical reduction processes have been optimized to convert 2,4-diamino-6-hydroxy-5-nitrosopyrimidine into TAHP with yields as high as 94.5%. This provides a robust and reproducible pathway to the essential triamine intermediate.

Evidence DimensionYield of 2,4,5-triamino-6-hydroxypyrimidine
Target Compound DataUp to 94.5%
Comparator Or BaselineTheoretical maximum yield (100%)
Quantified DifferenceDemonstrates high conversion efficiency
ConditionsElectrochemical reduction in an ammonium chloride solution.

High-yield conversion minimizes waste and downstream purification efforts, making it a more economical and sustainable choice for large-scale synthesis of TAHP-derived products.

Enhanced Process Reliability Through Superior Precursor Stability

A key procurement advantage is the superior stability of this nitroso compound compared to its direct reduction product, 2,4,5-triamino-6-hydroxypyrimidine (TAHP). TAHP and its salts are known to be air-sensitive and susceptible to oxidation, which can lead to discoloration and the formation of impurities. In contrast, the 5-nitroso precursor is a stable solid that can be stored, handled, and accurately dispensed before its conversion, ensuring the final reactive amine is generated at maximum purity immediately prior to use.

Evidence DimensionChemical Stability / Shelf-Life
Target Compound DataStable, isolable solid suitable for long-term storage.
Comparator Or Baseline2,4,5-Triamino-6-hydroxypyrimidine (TAHP): Prone to aerial oxidation, especially in solution, leading to degradation.
Quantified DifferenceQualitative but critical difference in process robustness; stable precursor vs. unstable product.
ConditionsStandard laboratory and manufacturing storage and handling conditions.

This stability provides crucial process flexibility, enhances batch-to-batch reproducibility, and is essential for applications where the purity of the final TAHP-derived product is non-negotiable.

Synthesis of High-Purity Purine Analogs and Active Pharmaceutical Ingredients (APIs)

This compound is the material of choice for multi-step syntheses of purine derivatives, such as guanine and its analogs, which are used as antiviral agents. Its stability and high-yield conversion to fresh 2,4,5-triamino-6-hydroxypyrimidine (TAHP) are critical for ensuring the purity of the final API.

Electrochemical and Green Chemistry Process Development

Given its significantly lower reduction potential compared to nitro-analogs, this compound is ideally suited for developing electrochemical synthesis routes. This allows for the production of 5-aminopyrimidines while avoiding the use of harsh chemical reducing agents, aligning with green chemistry principles and potentially reducing waste and energy consumption.

On-Demand Generation of TAHP for Sensitive Downstream Coupling Reactions

In syntheses where the reactivity of the 5-amino group is critical and side-reactions from oxidized impurities cannot be tolerated, this precursor is ideal. It allows for the stable storage and handling of the pyrimidine core, followed by a final, high-yielding reduction step to generate fresh, highly reactive TAHP for immediate use in subsequent cyclization or coupling reactions.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

155.04432442 g/mol

Monoisotopic Mass

155.04432442 g/mol

Heavy Atom Count

11

Dates

Last modified: 07-27-2023

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